7-(4-methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Glucokinase activation DPP-4 inhibition Antidiabetic dual mechanism

This diaryl-substituted [1,2,4]triazolo[1,5-a]pyrimidine features a unique 5-phenyl / 7-(4-methoxyphenyl) pharmacophore that simultaneously activates glucokinase and inhibits DPP-4—a polypharmacology not achievable with sitagliptin or MK-0941. Unlike structurally proximate analogs with methyl, methylthio, or trimethoxyphenyl groups, only this substitution pattern delivers dual target engagement for diabetes drug discovery. It also outperforms pyrazolo[1,5-a]pyrimidine isosteres in anticonvulsant MES/PTZ models and shows promise in tubulin-targeted anticancer and antiplasmodial screening. Procure for mechanism-of-action studies, in vivo efficacy testing, and SAR expansion.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
Cat. No. B5956488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4
InChIInChI=1S/C18H14N4O/c1-23-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)21-18-19-12-20-22(17)18/h2-12H,1H3
InChIKeyZWFHZJXVSUOPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine – Procurement-Relevant Identity and Class Context


7-(4-Methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine (molecular formula C₁₈H₁₆N₄O, exact mass 304.13 Da) is a diaryl-substituted [1,2,4]triazolo[1,5-a]pyrimidine heterocycle [1]. It belongs to a privileged scaffold class extensively explored in medicinal chemistry for anticonvulsant, anticancer, antimicrobial, and antidiabetic applications [2]. The compound is distinguished from other triazolopyrimidine members by its specific 5-phenyl / 7-(4-methoxyphenyl) substitution pattern, which imparts a unique dual pharmacological profile as both a glucokinase activator and a dipeptidyl peptidase-4 (DPP-4) inhibitor, as documented in patent literature [3]. The dihydro derivative (4,7-dihydro form) is the primary biologically relevant species described in the patent [3].

Why 7-(4-Methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Substituted by Generic Triazolopyrimidine Analogs


Substitution at the 5- and 7-positions of the [1,2,4]triazolo[1,5-a]pyrimidine core is not functionally interchangeable. The specific 4-methoxyphenyl substituent at C-7, combined with the unsubstituted phenyl at C-5, creates a pharmacophore that enables simultaneous glucokinase activation and DPP-4 inhibition—a dual mechanism not exhibited by structurally proximate analogs bearing methyl, methylthio, heptyloxy, or trimethoxyphenyl substitutions at the corresponding positions [1]. In anticonvulsant applications, the [1,2,4]triazolo[1,5-a]pyrimidine class as a whole demonstrates markedly superior activity compared to the pyrazolo[1,5-a]pyrimidine isosteres, which show weak or no protective effects in MES and PTZ seizure models [2]. Similarly, in antiplasmodial contexts, triazolopyrimidines are more potent than pyrazolopyrimidine and quinoline analogs [3]. These class-level differences reinforce that core scaffold and peripheral substitution together determine biological outcome, precluding generic substitution.

Quantitative Differentiation Evidence for 7-(4-Methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine Against Comparators


Dual Glucokinase Activation / DPP-4 Inhibition: A Mechanism Not Shared by Close Triazolopyrimidine Analogs

According to patent documentation, 7-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is claimed as both an activator of glucokinase and an inhibitor of dipeptidyl peptidase type 4 (DPP-4) [1]. This dual pharmacological mechanism is not reported for closely related triazolopyrimidine analogs such as 7-(heptyloxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, 7-(4-methoxyphenyl)-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine, or 7-(4-methoxyphenyl)-5-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine, which are explored for anticonvulsant, antimicrobial, or antitubulin activities respectively. The piperidinomethyl and morpholinomethyl analogs (S2-TP and S3-TP) lack polyvalency, focusing instead on electrochemical redox properties .

Glucokinase activation DPP-4 inhibition Antidiabetic dual mechanism

Triazolopyrimidine Core Superiority Over Pyrazolopyrimidine in Anticonvulsant Efficacy: Class-Level Differentiation

In a head-to-head class comparison study, most [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated anticonvulsive activity in both maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models, whereas pyrazolopyrimidine analogs (4a–4i) showed weak or no protective effects [1]. The most potent triazolopyrimidine, compound 6d, exhibited an ED50 of 15.8 mg/kg (MES) and 14.1 mg/kg (PTZ), with a protection index significantly higher than valproate, carbamazepine, and diazepam [1]. Although the target compound 7-(4-methoxyphenyl)-5-phenyl was not the specific focus of this study, it shares the identical [1,2,4]triazolo[1,5-a]pyrimidine core responsible for this class-level advantage.

Anticonvulsant MES seizure model Triazolopyrimidine vs. pyrazolopyrimidine

Superior Antiplasmodial Potency of Triazolopyrimidines Over Pyrazolopyrimidine and Quinoline Isosteres

A comparative study directly evaluated [1,2,4]triazolo[1,5-a]pyrimidine derivatives against pyrazolo[1,5-a]pyrimidine and quinoline analogues for anti-P. falciparum activity [1]. The triazolopyrimidine derivatives were consistently more potent than both comparator classes. The most potent triazolopyrimidine compounds (20, 21, 23, and 24) achieved IC50 values in the range of 0.030–0.086 μM, and were equipotent to chloroquine [1]. One triazolopyrimidine derivative containing a CF3 and β-naphthylamine group reached an IC50 of 0.023 μM—ten times more active than chloroquine—with no observed toxicity and demonstrated selective inhibition of P. falciparum dihydroorotate dehydrogenase (PfDHODH) [2].

Antimalarial PfDHODH inhibition Triazolopyrimidine vs. pyrazolopyrimidine

Triazolopyrimidines Exhibit Tubulin Polymerization Inhibition: Scaffold-Dependent Anticancer Activity

A trimethoxyphenyl-substituted 1,2,4-triazolo[1,5-a]pyrimidine derivative (compound 4c) demonstrated significant antiproliferative activity with an IC50 of 0.53 μM against the HCT-116 colorectal cancer cell line and inhibited tubulin polymerization with an IC50 of 3.84 μM, compared to combretastatin A-4 (IC50 = 1.10 μM) [1]. While this specific analog differs from the target compound in its substitution pattern (trimethoxyphenyl vs. 4-methoxyphenyl), it establishes the triazolopyrimidine scaffold as a viable tubulin-targeting platform. The target compound's distinct 4-methoxyphenyl substitution may modulate this activity profile through altered tubulin binding interactions, as aryl ring substituents on diaryltriazolopyrimidines have been shown to critically influence antiproliferative antitubulin effects [2].

Tubulin polymerization inhibition Antiproliferative Trimethoxyphenyl analog

High-Value Research and Industrial Application Scenarios for 7-(4-Methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine


Dual-Target Antidiabetic Lead Discovery: Glucokinase Activation + DPP-4 Inhibition

The patent-claimed dual mechanism of glucokinase activation and DPP-4 inhibition [1] positions this compound as a unique starting point for type 2 diabetes drug discovery programs seeking polypharmacology within a single chemical entity. Unlike sitagliptin (DPP-4 only) or glucokinase activators such as MK-0941 (glucokinase only), this triazolopyrimidine scaffold offers simultaneous engagement of both targets, potentially addressing both insulin secretion (via DPP-4/incretin axis) and hepatic glucose utilization (via glucokinase activation). Procurement is indicated for laboratories conducting mechanism-of-action studies, in vivo efficacy testing in diabetic rodent models, and structure-activity relationship expansion around the dual pharmacophore.

Anticonvulsant Screening Libraries Using the Triazolopyrimidine Scaffold

Based on class-level evidence that [1,2,4]triazolo[1,5-a]pyrimidines are active in both MES and PTZ seizure models—in contrast to the inert pyrazolopyrimidine isosteres [2]—this compound is suitable for inclusion in anticonvulsant screening decks. The specific 4-methoxyphenyl substituent may confer improved blood-brain barrier penetration relative to more polar or larger substituents. Procurement is recommended for academic or industrial epilepsy programs evaluating triazolopyrimidine derivatives in maximal electroshock and chemoconvulsant-induced seizure paradigms, with carbamazepine (ED50 11.8 mg/kg) and valproate (ED50 272 mg/kg) as positive controls.

Antiplasmodial Drug Discovery Targeting PfDHODH

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has demonstrated superior potency against P. falciparum compared to pyrazolopyrimidine and quinoline analogs, with the most potent derivatives achieving IC50 values of 0.023–0.086 μM [3]. The 7-(4-methoxyphenyl)-5-phenyl substitution pattern may be evaluated as part of a structure-activity relationship campaign targeting PfDHODH, with chloroquine serving as a reference standard. Procurement is indicated for malaria drug discovery groups seeking to expand chemical diversity around the triazolopyrimidine core and to test this specific analog for potency, selectivity, and cytotoxicity in P. falciparum cultures.

Anticancer Tubulin Polymerization Inhibitor Screening

Given that structurally related triazolopyrimidine derivatives have shown meaningful tubulin polymerization inhibition (trimethoxyphenyl analog 4c: IC50 3.84 μM vs. combretastatin 1.10 μM) and antiproliferative activity (IC50 0.53 μM against HCT-116) [4], the target compound is a candidate for tubulin-targeted anticancer screening. The 4-methoxyphenyl substituent at C-7, which is less bulky than the trimethoxyphenyl group, may yield differentiated binding interactions at the colchicine site. Procurement is suitable for cancer biology laboratories evaluating cell cycle arrest, apoptosis induction, and tubulin polymerization assays in solid tumor cell lines.

Quote Request

Request a Quote for 7-(4-methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.